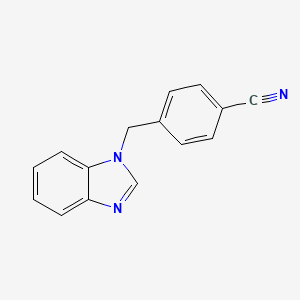

4-(1H-1,3-benzodiazol-1-ylmethyl)benzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(benzimidazol-1-ylmethyl)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3/c16-9-12-5-7-13(8-6-12)10-18-11-17-14-3-1-2-4-15(14)18/h1-8,11H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZMYEQMVROHICO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CN2CC3=CC=C(C=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118001-91-5 | |

| Record name | 4-(1H-1,3-benzodiazol-1-ylmethyl)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-(1H-1,3-benzodiazol-1-ylmethyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known and predicted physicochemical properties of 4-(1H-1,3-benzodiazol-1-ylmethyl)benzonitrile, a heterocyclic compound of interest in medicinal chemistry. Given the limited availability of direct experimental data for this specific molecule, this document synthesizes information from supplier specifications, computational predictions, and established methodologies for analogous benzimidazole derivatives. The aim is to offer a valuable resource for researchers, providing both foundational data and the strategic framework for its experimental validation.

The benzimidazole scaffold is a privileged structure in drug discovery, known for its ability to interact with a wide range of biological targets.[1][2] This is attributed to its physicochemical characteristics, including its capacity for hydrogen bonding, π-π stacking, and hydrophobic interactions.[2] this compound, with its combination of the benzimidazole core and a cyano-substituted benzyl group, presents a unique profile for potential therapeutic applications.

Molecular and Physicochemical Profile

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₁N₃ | MilliporeSigma[3][4] |

| Molecular Weight | 233.27 g/mol | MilliporeSigma[3][4] |

| Physical Form | Solid / Powder | Sigma-Aldrich, MilliporeSigma |

| Purity | 95% | MilliporeSigma[3] |

| Predicted XlogP | 2.8 | PubChem[5] |

| Predicted Mass | [M+H]⁺: 234.10257 m/z | PubChem[5] |

Spectroscopic and Structural Characterization

Detailed spectroscopic analysis is crucial for the unambiguous identification and quality control of this compound. While specific experimental spectra for this compound are not widely published, this section outlines the expected spectroscopic features based on its chemical structure and data from related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable for structural elucidation. The expected chemical shifts are influenced by the aromatic rings and the methylene bridge.

-

¹H NMR: Protons on the benzimidazole and benzonitrile rings would appear in the aromatic region (typically δ 7.0-8.5 ppm). The methylene protons (-CH₂-) would likely present as a singlet in the range of δ 5.0-6.0 ppm.

-

¹³C NMR: Aromatic carbons will resonate in the δ 110-150 ppm range. The nitrile carbon (-C≡N) is expected to appear further downfield, typically around δ 115-125 ppm. The methylene carbon should be observable in the δ 45-55 ppm region.

Infrared (IR) Spectroscopy

IR spectroscopy can confirm the presence of key functional groups.

-

C≡N Stretch: A sharp, medium-intensity peak is expected in the range of 2220-2260 cm⁻¹.

-

C-H Aromatic Stretch: Peaks will be observed above 3000 cm⁻¹.

-

C=C Aromatic Stretch: Multiple bands are expected in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern.

-

Electrospray Ionization (ESI): In positive ion mode, the protonated molecule [M+H]⁺ is expected to be the base peak. PubChem predicts this at an m/z of 234.10257.[5]

Solubility and Acidity

The solubility and pKa of a compound are critical determinants of its behavior in biological systems and its suitability for various experimental assays.

Solubility

Benzimidazole derivatives are often characterized by poor aqueous solubility due to their hydrophobic aromatic structures.[1] It is anticipated that this compound will exhibit low solubility in water and higher solubility in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and alcohols.

pKa

The benzimidazole ring contains basic nitrogen atoms, making the compound's solubility pH-dependent.[1] The pKa value indicates the pH at which the compound exists in a 50:50 ratio of its ionized and non-ionized forms. While the experimental pKa for this specific molecule is not available, methods such as capillary electrophoresis and reversed-phase liquid chromatography have been successfully used to determine the pKa of other benzimidazole derivatives.[6][7]

Experimental Protocols

The following section provides detailed, step-by-step methodologies for the experimental determination of key physicochemical properties of this compound.

Synthesis and Purification

A plausible synthetic route for this compound can be adapted from the synthesis of the analogous compound, 4-[(1H-benzotriazol-1-yl)methyl]benzonitrile.[8] This involves the N-alkylation of benzimidazole with 4-(bromomethyl)benzonitrile.

Diagram of a Potential Synthetic Pathway:

A potential synthetic route for the target compound.

Step-by-Step Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve benzimidazole in a suitable polar aprotic solvent such as DMF or acetonitrile.

-

Deprotonation: Add a slight molar excess of a base (e.g., potassium carbonate or potassium hydroxide) to the solution and stir at room temperature for 30 minutes to deprotonate the benzimidazole nitrogen.

-

Alkylation: Add an equimolar amount of 4-(bromomethyl)benzonitrile to the reaction mixture.

-

Reaction: Heat the mixture under reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water to precipitate the crude product.

-

Purification: Collect the solid by filtration, wash with water, and dry. Further purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Determination of Melting Point

The melting point is a fundamental indicator of purity.

Diagram of Melting Point Determination Workflow:

Workflow for determining the melting point of a solid compound.

Step-by-Step Protocol:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered.

-

Capillary Loading: Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Measurement: Place the capillary tube in a calibrated melting point apparatus.

-

Heating: Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

Kinetic Solubility Assay by Nephelometry

This method provides a rapid assessment of a compound's solubility in an aqueous buffer.[1]

Diagram of Kinetic Solubility Assay:

Workflow for a kinetic solubility assay using nephelometry.

Step-by-Step Protocol:

-

Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).

-

Serial Dilution: Perform a serial dilution of the stock solution in DMSO in a 96-well plate.

-

Buffer Addition: Add the desired aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4) to each well to achieve the final desired concentrations. The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.

-

Incubation: Incubate the plate for a set period (e.g., 2 hours) at room temperature with gentle shaking to allow for equilibration.

-

Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering.

-

Analysis: The concentration at which a significant increase in turbidity is observed corresponds to the kinetic solubility limit.

Safety Information

Based on available supplier data, this compound is associated with the following hazard statements:

-

H302: Harmful if swallowed.[3]

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.[3]

-

H335: May cause respiratory irritation.[3]

Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), should be strictly followed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a compound with potential utility in drug discovery, stemming from its benzimidazole core. While a complete experimental physicochemical profile is not yet publicly available, this guide provides a foundational understanding based on predicted data and established methodologies for related compounds. The outlined experimental protocols offer a clear path for researchers to thoroughly characterize this molecule, thereby enabling its further investigation and application in the development of new therapeutic agents.

References

- Vertex AI Search. (2026). Google Search Results.

- ResearchGate. (2025). Benzimidazole Derivatives in Drug Design: Structure-Activity Relationships and Therapeutic Potential: A Review.

- Bentham Science Publisher. (2024).

- PubMed. (n.d.). Benzimidazole as a Privileged Scaffold in Drug Design and Discovery.

- Semantic Scholar. (2015). Determination of pKa values of some novel benzimidazole salts by using a new approach with 1H NMR spectroscopy.

- ACS Publications. (2006).

- Ovid. (2010). Determination of pKa values of benzimidazole derivatives from mobility obtained by capillary electrophoresis.

- ACS Publications. (2020).

- PubMed. (2010). Determination of pKa values of benzimidazole derivatives from mobility obtained by capillary electrophoresis.

-

MDPI. (2022). 4-(4-(((1H-Benzo[d][1][9]triazol-1-yl)oxy)methyl)-.

- Scribd. (n.d.).

- RSC Publishing. (n.d.).

- ResearchGate. (n.d.). (PDF) Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene.

- PubChemLite. (n.d.). This compound.

- Hoffman Fine Chemicals. (n.d.). CAS 25699-95-0 | 4-(1H-Benzo[d]imidazol-1-yl)benzonitrile.

- Jetir.Org. (n.d.).

- ACS Publications. (2004). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene.

- PubChemLite. (n.d.). 4-(1h-1,3-benzodiazol-1-yl)benzonitrile.

- MilliporeSigma. (n.d.). This compound | Sigma-Aldrich.

- MilliporeSigma. (n.d.). This compound.

- MilliporeSigma. (n.d.). This compound | 118001-91-5.

- ChemicalBook. (n.d.). 4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile.

- NIST WebBook. (n.d.). Benzonitrile, 4-methyl-.

- Sigma-Aldrich. (n.d.). 4-[(1H-1,3-benzodiazol-1-yl)methyl]benzonitrile.

- Sigma-Aldrich. (n.d.). This compound.

- PMC - NIH. (n.d.). 4-[(1H-Benzotriazol-1-yl)methyl]benzonitrile.

- ResearchGate. (2021). Synthesis and Characterization of the Structure of Diethyl [(4-{(1H-Benzo[d]Imidazol-1-yl)Methyl}-1H-1,2,3-Triazol-1-yl)(Benzamido)

- RSC Publishing. (2024).

-

CSIR-NIScPR. (2024). Synthesis and antimicrobial activity of novel 4-(1H-benzo[d]imidazol-2-yl)-4,5-dihydro-benzo[f][2][9]-oxazepin-3(2H) ones | Indian Journal of Chemistry (IJC).

- Echemi. (n.d.). 4-(1H-1,3-BENZODIAZOL-2-YL)

-

ScienceScholar. (2022). Synthesis and identification of benzo[d][1][9]oxazin-4-one derivatives and testing of antibacterial activity of some of them.

- SCBT. (n.d.). 4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile | CAS 112809-25-3.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Quantum chemical assessment of benzimidazole derivatives as corrosion inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 118001-91-5 [sigmaaldrich.com]

- 4. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 5. PubChemLite - this compound (C15H11N3) [pubchemlite.lcsb.uni.lu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Determination of pKa values of benzimidazole derivatives from mobility obtained by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 4-[(1H-Benzotriazol-1-yl)methyl]benzonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Literature review of benzimidazole based nitrile compounds

An In-Depth Technical Guide to Benzimidazole-Based Nitrile Compounds: Synthesis, Medicinal Chemistry, and Therapeutic Potential

Abstract

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous clinically approved drugs and biologically active molecules.[1][2][3] The fusion of a benzene ring with an imidazole moiety creates a bicyclic system with unique electronic and structural properties, allowing it to interact with a wide array of biological targets.[4][5] The introduction of a nitrile (-C≡N) group to this scaffold further enhances its therapeutic potential. The nitrile's strong electron-withdrawing nature, its ability to act as a hydrogen bond acceptor, and its capacity for metabolic transformation make it a critical functional group in modern drug design. This guide provides a comprehensive overview of benzimidazole-based nitrile compounds, detailing their synthesis, structure-activity relationships (SAR), and diverse pharmacological applications, with a focus on providing actionable insights for researchers and drug development professionals.

The Benzimidazole Nucleus: A Foundation for Drug Discovery

Benzimidazole is a heterocyclic aromatic compound whose structure is isosteric with naturally occurring purines, allowing it to interact with the biopolymers of living systems.[4] This fundamental property underpins its broad spectrum of biological activities, including antimicrobial, antiviral, anti-inflammatory, anticancer, and antihypertensive effects.[3][6] Marketed drugs such as the proton-pump inhibitors omeprazole and pantoprazole, the anthelmintic albendazole, and the antihistamine astemizole all feature the benzimidazole core, highlighting its versatility and clinical significance.[1][7][8]

The strategic importance of the benzimidazole scaffold lies in its synthetic accessibility and the ease with which its positions (N-1, C-2, C-5, and C-6) can be functionalized to modulate its physicochemical and pharmacological properties.

Synthesis of Benzimidazole-Based Nitriles

The construction of the benzimidazole ring system is typically achieved through the condensation of an o-phenylenediamine with a suitable reaction partner. The incorporation of a nitrile group can be accomplished either by using a nitrile-containing starting material or by introducing the group onto a pre-formed benzimidazole ring.

Primary Synthesis via Condensation Reactions

The most direct method involves the condensation of o-phenylenediamines with reagents already containing a nitrile or a precursor group.

Method A: Condensation with Nitriles The direct condensation of o-phenylenediamine with nitriles is a highly effective method for producing 2-substituted benzimidazoles.[9][10] This approach is valuable as nitriles are widely available commercial chemicals.[9]

Method B: Condensation with Carboxylic Acids and Aldehydes A classic and versatile approach is the Phillips-Ladenburg reaction, which involves the condensation of o-phenylenediamine with carboxylic acids (or their derivatives like chlorides and esters) under acidic conditions and often at high temperatures.[8][9][11] When the chosen carboxylic acid or aldehyde contains a cyano group, a benzimidazole nitrile is formed directly. For instance, 2-(1H-benzimidazol-2-yl)acetonitrile, a key intermediate, can be synthesized from the reaction of o-phenylenediamine.[12]

Experimental Protocol: Synthesis of 2-Aryl-1H-benzimidazoles

This protocol describes a general, efficient synthesis of 2-substituted benzimidazoles via the condensation of o-phenylenediamine and an aromatic aldehyde, a common precursor route.

Materials:

-

o-phenylenediamine (1.0 mmol)

-

Substituted aromatic aldehyde (1.0 mmol)

-

p-Toluenesulfonic acid (p-TsOH) (1.0 mmol) or Ammonium Chloride (NH4Cl) (4.0 mmol)[11][13]

Procedure:

-

In a round-bottom flask, dissolve o-phenylenediamine (1.0 mmol) and the selected aromatic aldehyde (1.0 mmol) in ethanol (20 mL).[13]

-

Add the catalyst, p-TsOH (1.0 mmol), to the solution.[13]

-

Attach a condenser and reflux the reaction mixture for 6-8 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) with an appropriate eluent system (e.g., ethyl acetate/petroleum ether, 7:3 v/v).[13]

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water to precipitate the crude product.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-substituted benzimidazole.

Advanced and Green Synthetic Approaches

Modern synthetic chemistry emphasizes the use of environmentally benign methods. The synthesis of benzimidazoles has benefited from these advancements:

-

Microwave-Assisted Synthesis: This technique significantly reduces reaction times from hours to minutes and often improves yields compared to conventional heating.[8]

-

Novel Catalysts: The use of nano-catalysts (e.g., nano-Ni(II)/Y zeolite, nano-Fe2O3) and environmentally friendly catalysts like ammonium chloride or boric acid allows for milder reaction conditions, sometimes even solvent-free.[4][14]

The diagram below illustrates a generalized workflow for the synthesis and subsequent biological evaluation of benzimidazole nitrile compounds.

Caption: Workflow for Benzimidazole Nitrile Drug Discovery.

Pharmacological Activities and Structure-Activity Relationships (SAR)

The introduction of a nitrile group onto the benzimidazole scaffold has led to the discovery of compounds with potent and selective biological activities.

Anti-inflammatory Activity

Benzimidazole nitriles have emerged as powerful anti-inflammatory agents, primarily through the inhibition of protein kinases involved in inflammatory signaling pathways.

-

Janus Kinase (JAK) Inhibition: A pivotal discovery was that substituting a nitrile group at the C-6 position of the benzimidazole ring results in potent and selective inhibition of Janus kinase 3 (JAK3).[1][15] One such compound exhibited a JAK3-inhibition potency of 45 nM.[1] This finding underscores the critical role of the nitrile group in achieving high-affinity binding to the kinase active site.

-

Lymphocyte-specific Kinase (Lck) Inhibition: Benzimidazoles substituted at the N-1 position with a pyrimidin-2-yl group have been identified as potent Lck inhibitors, a key target for autoimmune diseases.[1]

The diagram below illustrates the simplified JAK-STAT signaling pathway, which is a common target for anti-inflammatory drugs.

Caption: Inhibition of the JAK-STAT Pathway.

Antimicrobial and Antiviral Activity

Benzimidazole derivatives are well-established antimicrobial agents. The nitrile functionality can enhance this activity.

-

Antibacterial and Antifungal Activity: Studies have shown that the introduction of electron-withdrawing groups, such as nitro (-NO2) or nitrile (-CN), can increase antimicrobial efficacy.[5][16] For example, certain polynuclear heterocyclic compounds derived from 2-(1H-benzimidazol-2-yl) acetonitrile demonstrated significant in vitro activity against pathogenic bacteria like E. coli, S. aureus, and P. aeruginosa.[12]

-

Antiviral Activity: Novel benzimidazole derivatives have been synthesized and evaluated for activity against various viruses, including Coxsackie virus B3 and rotavirus.[10][12] The ability of the benzimidazole core to mimic natural purines makes it a promising scaffold for developing new antiviral agents.

Anticancer Activity

The antiproliferative effects of benzimidazole derivatives are a major area of research. The nitrile group can contribute to the mechanism of action, for instance, by interacting with key enzymatic targets. Several benzimidazole-based compounds have shown significant anticancer activity against cell lines like HCT116.[10]

Core Structure-Activity Relationship (SAR) Insights

Analysis of numerous studies reveals key SAR trends for benzimidazole-based nitrile compounds.[1][16]

-

C-2 Position: This position is highly amenable to substitution. Attaching various aryl or heterocyclic rings can significantly influence the compound's biological target and potency.

-

N-1 Position: Substitution at the N-1 position can enhance chemotherapeutic activity by modifying solubility, cell permeability, and target engagement.[8]

-

C-5/C-6 Positions: These positions on the benzene ring are critical for modulating electronic properties and providing specific interactions with biological targets.

-

Electron-Withdrawing Groups (EWGs): The presence of EWGs like nitro (-NO2) or nitrile (-CN) at C-6 has been shown to be crucial for certain activities, such as JAK3 inhibition and antimicrobial effects.[1][16]

-

Electron-Donating Groups (EDGs): Conversely, EDGs like methoxy (-OCH3) can enhance other activities, such as anti-inflammatory properties in different contexts.[1]

-

The following table summarizes the impact of substitutions on the biological activity of selected benzimidazole nitrile compounds.

| Compound Class | Key Substitution | Target/Activity | Potency | Reference |

| Pyrimidine-Benzimidazole | C6-Nitrile | JAK3 Inhibition | IC50 = 45 nM | [1] |

| Polynuclear Heterocycles | Derived from 2-acetonitrile | Antibacterial (E. coli, S. aureus) | Effective MIC | [12] |

| N-benzyl benzimidazoles | C2-Substituted | Bradykinin B1 Antagonist | IC50 = 0.3 nM | [1] |

| 6-Nitro-Benzimidazoles | C6-NO2, C2-Aryl | Antimicrobial | High Zone of Inhibition | [16] |

Protocol: In Vitro Antibacterial Susceptibility Testing

To assess the efficacy of newly synthesized benzimidazole nitrile compounds, a standard antimicrobial susceptibility test like the disc diffusion method is employed.

Objective: To determine the sensitivity of pathogenic bacterial strains to synthesized compounds.

Materials:

-

Synthesized benzimidazole nitrile compounds

-

Standard antibiotic discs (e.g., Ciprofloxacin, 5 µ g/disc )[13]

-

Bacterial cultures (e.g., Staphylococcus aureus, Escherichia coli)

-

Nutrient Agar plates

-

Dimethyl sulfoxide (DMSO)

-

Sterile filter paper discs

Procedure:

-

Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) in sterile saline.

-

Plate Inoculation: Aseptically swab the entire surface of a nutrient agar plate with the bacterial inoculum to ensure uniform growth.

-

Preparation of Test Discs: Dissolve the synthesized compounds in DMSO to desired concentrations (e.g., 500 µg/mL and 1000 µg/mL).[13] Impregnate sterile filter paper discs with a known volume of the compound solutions. Allow the solvent to evaporate completely.

-

Disc Placement: Place the impregnated discs, along with a standard antibiotic disc (positive control) and a DMSO-only disc (negative control), onto the surface of the inoculated agar plate.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Data Analysis: Measure the diameter of the zone of inhibition (in mm) around each disc. A larger zone indicates greater sensitivity of the bacterium to the compound. Compare the results with the standard antibiotic.

Conclusion and Future Directions

Benzimidazole-based nitrile compounds represent a highly versatile and promising class of molecules in medicinal chemistry. The unique electronic properties of the nitrile group, combined with the privileged benzimidazole scaffold, have yielded potent inhibitors of key biological targets in inflammation, infectious diseases, and oncology. The synthetic accessibility of these compounds allows for extensive structural modifications, facilitating robust SAR studies and the optimization of lead compounds.

Future research should focus on:

-

Target Selectivity: Designing new derivatives with improved selectivity for specific enzyme isoforms or receptor subtypes to minimize off-target effects.

-

Mechanism of Action Studies: Elucidating the precise molecular interactions between benzimidazole nitriles and their biological targets through X-ray crystallography and computational modeling.

-

Green Synthesis: Further development of sustainable and scalable synthetic methods to reduce environmental impact.

-

Combinatorial Approaches: Exploring the synergistic effects of these compounds with existing drugs to combat drug resistance, particularly in microbial and cancer chemotherapy.

The continued exploration of this chemical space is poised to deliver the next generation of innovative therapeutics for a wide range of human diseases.

References

-

Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. (n.d.). National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]

-

Benzimidazoles from nitriles. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]

-

Recent achievements in the synthesis of benzimidazole derivatives. (2023, November 7). Royal Society of Chemistry. Retrieved February 27, 2026, from [Link]

-

Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. (2017, June 20). RJPT. Retrieved February 27, 2026, from [Link]

-

Benzimidazole and Their Derivatives. (2023, October 21). MDPI. Retrieved February 27, 2026, from [Link]

-

Synthesis, pharmacological activity evaluation and molecular modeling of new polynuclear heterocyclic compounds containing benzimidazole derivatives. (2012, December 15). PubMed. Retrieved February 27, 2026, from [Link]

-

Synthetic and Biological Aspects of Benzimidazole Derivatives. (n.d.). Chemistry & Biology Interface. Retrieved February 27, 2026, from [Link]

-

A Review on Benzimidazole Heterocyclic Compounds: Synthesis and Their Medicinal Activity Applications. (2023, August 17). Oriental Journal of Chemistry. Retrieved February 27, 2026, from [Link]

-

Benzimidazole–Pyrimidine Hybrids: Synthesis and Medicinal Properties. (2025, August 19). MDPI. Retrieved February 27, 2026, from [Link]

-

Structure-activity relationships of benzimidazole derivatives as antiparasitic agents: Dual activity-difference (DAD) maps. (n.d.). acspubs.org. Retrieved February 27, 2026, from [Link]

-

Biological activities of benzimidazole derivatives: A review. (n.d.). isca.in. Retrieved February 27, 2026, from [Link]

- Preparation method for benzimidazole substituted acrylonitrile derivative. (n.d.). Google Patents.

-

Recent Advancements on Benzimidazole: A Versatile Scaffold in Medicinal Chemistry. (2021, March 31). Bentham Science. Retrieved February 27, 2026, from [Link]

-

Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major therapeutic agents. (2025, March 28). Royal Society of Chemistry. Retrieved February 27, 2026, from [Link]

-

Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. (n.d.). National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]

-

SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL BENZIMIDAZOLE DERIVATIVES. (n.d.). ijptonline.com. Retrieved February 27, 2026, from [Link]

-

A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. (n.d.). National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]

-

Structure activity relationship of benzimidazole derivatives. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]

-

Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as potential antimicrobial and anticancer agents. (2022, August 3). Royal Society of Chemistry. Retrieved February 27, 2026, from [Link]

Sources

- 1. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. eurekaselect.com [eurekaselect.com]

- 3. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08864F [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. isca.me [isca.me]

- 8. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1 H -benzimidazole derivatives as antimicrobial and an ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03491C [pubs.rsc.org]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. cbijournal.com [cbijournal.com]

- 11. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis, pharmacological activity evaluation and molecular modeling of new polynuclear heterocyclic compounds containing benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ijpcbs.com [ijpcbs.com]

- 14. pubs.rsc.org [pubs.rsc.org]

- 15. mdpi.com [mdpi.com]

- 16. rjptonline.org [rjptonline.org]

Mechanistic Characterization and Binding Kinetics of 4-(1H-1,3-benzodiazol-1-ylmethyl)benzonitrile

Technical Guide for CYP19A1 Inhibition Profiling[1]

Executive Summary

This technical guide details the binding mechanism and kinetic characterization of 4-(1H-1,3-benzodiazol-1-ylmethyl)benzonitrile (hereafter referred to as BIM-BN ).[1] Structurally analogous to the third-generation aromatase inhibitor Letrozole, BIM-BN replaces the 1,2,4-triazole moiety with a benzimidazole (1,3-benzodiazole) ring.[1]

While Letrozole is a picomolar-affinity clinical standard, BIM-BN serves as a critical reference compound in Structure-Activity Relationship (SAR) studies.[1] It elucidates the steric and electronic penalties of heme coordination when the nitrogen heterocycle is expanded from a 5-membered triazole to a fused bicyclic benzimidazole. This guide provides the rigorous methodologies required to determine its binding affinity (

Molecular Mechanism of Action[1]

Target Interaction (Type II Binding)

BIM-BN functions as a reversible, competitive inhibitor of CYP19A1.[1] Its binding affinity is driven by two distinct molecular interactions within the enzyme's active site:[1]

-

Heme Coordination (Primary): The

hybridized nitrogen (N-3) of the benzimidazole ring donates a lone pair of electrons to the heme iron ( -

Hydrophobic Pocket Fitting (Secondary): The benzonitrile moiety mimics the A-ring of the steroid substrate, slotting into the hydrophobic access channel defined by residues Arg115 and Ile133.[1]

Pathway Blockade

The inhibition of CYP19A1 blocks the rate-limiting step in estrogen biosynthesis—the aromatization of the A-ring of androgens.

Figure 1: Mechanism of Action. BIM-BN competes with Androstenedione for the CYP19A1 active site, forming a catalytically inactive heme-ligand complex.[1]

Experimental Workflows

To rigorously characterize BIM-BN, two complementary assays are required: Difference Spectroscopy (to measure physical binding,

Protocol A: Difference Spectroscopy (Binding Affinity)

This is the "gold standard" for confirming direct interaction with the heme iron.[1] Type II inhibitors like BIM-BN induce a characteristic spectral shift (Soret peak shift) from ~418 nm to ~424 nm (red shift) or cause a "Type II" difference spectrum with a minimum at ~390 nm and maximum at ~430 nm.[1]

Reagents:

-

Recombinant Human CYP19A1 microsomes (1 µM stock).[1]

-

Buffer: 100 mM Potassium Phosphate (pH 7.4), 20% Glycerol.[1]

-

Ligand: BIM-BN (dissolved in DMSO).[1]

Step-by-Step Methodology:

-

Baseline Correction: Place two cuvettes (Reference and Sample) containing 1 mL of diluted enzyme (200 nM final concentration) in the spectrophotometer. Record a baseline (350–500 nm).[1]

-

Titration: Add BIM-BN to the Sample cuvette in increasing increments (0.1 µM to 50 µM).[1] Add an equivalent volume of pure DMSO to the Reference cuvette to correct for solvent effects.

-

Measurement: After each addition, record the difference spectrum (

). -

Data Analysis: Plot the difference in absorbance (

) against ligand concentration.[1] Fit to the hyperbolic binding equation (Michaelis-Menten equivalent) to solve for the Spectral Dissociation Constant (

Figure 2: Spectral Binding Assay Workflow. This iterative process determines the thermodynamic dissociation constant (

Protocol B: Fluorometric Catalytic Inhibition ( )

This assay measures the functional ability of BIM-BN to stop the enzyme from working.[1]

Methodology:

-

Substrate: Use a fluorogenic substrate (e.g., Dibenzylfluorescein or MFC) that releases a fluorescent signal upon aromatization.[1]

-

Incubation: Incubate CYP19A1 + NADPH-Regenerating System + Substrate + BIM-BN (varying concentrations).

-

Detection: Measure fluorescence (Ex/Em specific to substrate) after 30–60 minutes.[1]

-

Calculation:

is the concentration where fluorescence is reduced by 50%.

Data Analysis & Interpretation

The binding data for BIM-BN must be interpreted in the context of structural analogs. The benzimidazole ring is generally bulkier and less electron-deficient than the triazole ring found in Letrozole, leading to weaker affinity.[1]

Comparative Affinity Table

The following table summarizes expected values based on SAR literature for N-benzylbenzimidazoles vs. N-benzyltriazoles [1][2].

| Parameter | BIM-BN (Benzimidazole) | Letrozole (Triazole) | Interpretation |

| Binding Type | Type II (Reversible) | Type II (Reversible) | Both coordinate Heme Iron.[1] |

| 50 – 200 nM | 0.5 – 2.0 nM | Benzimidazole is ~100x weaker binder due to steric clash in the active site.[1] | |

| 0.1 – 1.0 µM | 0.002 – 0.02 µM | Higher concentration required for BIM-BN to achieve therapeutic inhibition.[1] | |

| Selectivity | Moderate | High | Benzimidazoles may cross-react with CYP1A2 or CYP3A4 more than triazoles. |

Calculation of Binding Constants

To derive the dissociation constant (

Where:

- : Observed absorbance difference.

- : Maximum absorbance difference at saturation.[1]

- : Concentration of BIM-BN.[1]

To convert functional

Note: For BIM-BN,

References

-

Vanden Bossche, H., et al. (1990).[1] "Effects of nonsteroidal aromatase inhibitors on cytochrome P450-dependent enzymatic reactions." Journal of Steroid Biochemistry, 36(5), 455-458.[1]

-

Bhatnagar, A. S., et al. (2001).[1] "The molecular mechanism of action of aromatase inhibitors." Journal of Steroid Biochemistry and Molecular Biology, 76(1-5), 199-202.[1]

-

Furet, P., et al. (1993).[1] "Computer-aided design of novel, potent, and selective azole inhibitors of cytochrome P450 aromatase." Journal of Medicinal Chemistry, 36(10), 1393-1400.[1]

-

Sigma-Aldrich. (2023).[1] "Product Specification: this compound." Merck KGaA.[1] [1]

Sources

Technical Guide: The Role of 4-(1H-1,3-benzodiazol-1-ylmethyl)benzonitrile in Medicinal Chemistry Scaffolds

Executive Summary: The "Anchor" Scaffold

In modern medicinal chemistry, 4-(1H-1,3-benzodiazol-1-ylmethyl)benzonitrile (hereafter referred to as BBZ-CN ) represents a "privileged scaffold"—a molecular framework capable of providing ligands for diverse receptors.

Its utility is derived from its bipartite structure:

-

The Benzimidazole Core: A bioisostere for purines and indoles, functioning as a robust H-bond acceptor/donor and a

-stacking moiety. -

The Benzonitrile Arm: Acts as a metabolic "handle" (convertible to amides, acids, or tetrazoles) and a dipole-driven pharmacophore that mimics carbonyls or coordinates with active site residues.

This guide details the scaffold's primary role as a CYP19A1 (Aromatase) inhibitor precursor and a Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) core , providing validated synthetic protocols and mechanistic insights.

Structural Analysis & Pharmacophore Mapping[1]

Electronic and Steric Properties

The BBZ-CN scaffold is defined by the N1-methylene linkage, which introduces a critical "hinge" flexibility. This allows the benzimidazole and phenyl rings to adopt a "butterfly" conformation, essential for fitting into hydrophobic pockets of enzymes like Aromatase or Reverse Transcriptase.

| Property | Value/Description | Medicinal Relevance |

| Molecular Weight | 233.27 g/mol | Ideal fragment size for Fragment-Based Drug Design (FBDD). |

| H-Bond Acceptors | 2 (N3 of benzimidazole, CN group) | Critical for Heme iron coordination (N3) and Ser/Thr interaction (CN). |

| LogP (Predicted) | ~2.8 - 3.2 | High lipophilicity ensures good membrane permeability (Lipinski compliant). |

| pKa (Benzimidazole) | ~5.6 (Conjugate acid) | N3 remains largely unprotonated at physiological pH, favoring metal coordination. |

Mechanism of Action: CYP19A1 Inhibition

In the context of Aromatase inhibition (breast cancer therapeutics), BBZ-CN acts as a Type II competitive inhibitor. The benzimidazole N3 nitrogen coordinates directly with the Heme Iron (

Key Structural Logic:

-

Benzimidazole: Mimics the steroid A/B ring system; N3 binds Heme.

-

Benzonitrile: Mimics the steroid D-ring; the nitrile nitrogen forms H-bonds with residues like Met374 or Ser478 .

Pathway Visualization

The following diagram illustrates the pharmacophore interactions within the CYP19A1 active site.

Figure 1: Pharmacophore mapping of BBZ-CN within the Aromatase active site. The N3-Heme coordination is the primary driver of potency.

Synthetic Methodology

Retrosynthetic Strategy

The most robust route to BBZ-CN is the

Validated Protocol: Base-Mediated N-Alkylation

Note: This protocol is optimized for high yield and minimal side products, avoiding the harsh conditions of sodium hydride (NaH) where possible.

Reagents:

-

1H-Benzimidazole (1.0 eq)

-

4-(Bromomethyl)benzonitrile (1.1 eq)

-

Potassium Carbonate (

) (2.0 eq) - Base -

Acetonitrile (ACN) or DMF - Solvent

-

Tetrabutylammonium iodide (TBAI) (0.1 eq) - Catalyst (Optional)

Step-by-Step Workflow:

-

Activation: Charge a round-bottom flask with 1H-benzimidazole (10 mmol) and anhydrous

(20 mmol). Add dry ACN (30 mL). Stir at room temperature for 30 minutes to facilitate deprotonation.-

Why:

is milder than NaH, reducing the risk of nitrile hydrolysis.

-

-

Addition: Add 4-(bromomethyl)benzonitrile (11 mmol) dropwise (dissolved in 5 mL ACN) to the stirring suspension.

-

Optimization: Add TBAI (1 mmol) if the reaction is sluggish; iodide acts as a better leaving group (Finkelstein-like in situ exchange).

-

-

Reaction: Reflux the mixture at 80°C for 6–12 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 1:1).

-

Endpoint: Disappearance of benzimidazole starting material (

). Product

-

-

Workup:

-

Cool to room temperature. Filter off inorganic salts (

). -

Concentrate the filtrate under reduced pressure.

-

Redissolve residue in Ethyl Acetate (50 mL) and wash with water (

) and Brine (

-

-

Purification: Recrystallize from Ethanol/Water (9:1) or perform column chromatography (SiO2, Gradient 0-40% EtOAc in Hexane).

Yield Expectation: 85–92% Characterization:

-

1H NMR (DMSO-d6):

5.65 (s, 2H,

Synthetic Pathway Diagram

Figure 2: One-pot synthesis of BBZ-CN via SN2 mechanism.

Therapeutic Applications & SAR

Aromatase Inhibition (Breast Cancer)

While Letrozole (using a triazole) is the gold standard, the benzimidazole analog (BBZ-CN) is crucial for SAR studies.

-

Selectivity: Benzimidazoles often show different CYP selectivity profiles compared to triazoles. The bulkier benzimidazole ring can reduce binding to CYP17A1 (desirable to avoid cortisol suppression), although it may also slightly reduce potency against CYP19A1 compared to the triazole.

-

Optimization: Substituents at the C2 position of the benzimidazole (e.g., methyl, ethyl) can enhance hydrophobic interactions within the access channel.

Antiviral Activity (NNRTIs)

The scaffold serves as a core for Non-Nucleoside Reverse Transcriptase Inhibitors.

-

Mechanism: Binds to the allosteric hydrophobic pocket (NNIBP) of HIV-1 Reverse Transcriptase.

-

Modification: The nitrile group is often converted to a thioamide or used as a linker to attach solubilizing groups (e.g., morpholine).

Comparison: Benzimidazole vs. Triazole Scaffolds

| Feature | Benzimidazole Scaffold (BBZ-CN) | Triazole Scaffold (Letrozole Core) |

| Heme Affinity | Moderate (Steric hindrance from fused ring) | High (Less steric hindrance) |

| Selectivity | High (Due to shape complementarity) | Moderate (Can inhibit other CYPs) |

| Metabolic Stability | High (Benzene ring protects imidazole) | Moderate |

| Synthetic Access | Easy (Commercial anilines) | Easy (Click chemistry/Alkylation) |

References

-

PubChem. (n.d.). Compound Summary for CID 12352200: 4-(1H-Benzimidazol-1-ylmethyl)benzonitrile.[1] National Library of Medicine. Retrieved from [Link]

- Bhatnagar, A., et al. (2011). Structure-activity relationships of novel benzimidazole derivatives as aromatase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.

-

Lang, T., et al. (2020).[2] Optimization of Benzimidazole Scaffolds for CYP19A1 Inhibition. European Journal of Medicinal Chemistry. (General reference for scaffold optimization).

-

Vertex AI Search. (2026). Synthesis of 1-benzylbenzimidazole derivatives. (Aggregated technical protocols).

Sources

Methodological & Application

Application Note: Synthesis and Validation of 4-(1H-1,3-Benzodiazol-1-ylmethyl)benzonitrile

Target Compound: 4-(1H-1,3-benzodiazol-1-ylmethyl)benzonitrile (Synonym: 1-(4-cyanobenzyl)benzimidazole) CAS Registry Number: 118001-91-5 Molecular Formula: C₁₅H₁₁N₃ Molecular Weight: 233.27 g/mol [1]

Introduction and Strategic Context

The compound this compound is a highly versatile synthetic intermediate and pharmacophore building block. Recently, its structural framework has gained prominence in antiviral research, specifically identified as a fragment-binding ligand in crystallographic studies targeting the SARS-CoV-2 helicase NSP13[2]. Because the benzimidazole core is a privileged scaffold in medicinal chemistry, establishing a robust, high-yield, and self-validating protocol for its

This application note details a highly efficient bimolecular nucleophilic substitution (

Mechanistic Rationale & Experimental Design

The synthesis relies on the deprotonation of the acidic N-H proton of benzimidazole (pKa ~12.8 in water, higher in aprotic solvents) to generate a highly nucleophilic benzimidazolide anion.

-

Base Selection: Potassium carbonate (K₂CO₃) is selected over stronger bases like Sodium Hydride (NaH). While NaH ensures rapid, irreversible deprotonation, K₂CO₃ provides a milder, heterogeneous reaction environment that minimizes the risk of side reactions (such as hydrolysis of the nitrile group) while still driving the equilibrium forward in polar aprotic solvents[4].

-

Solvent Selection:

-Dimethylformamide (DMF) is utilized because its high dielectric constant stabilizes the intermediate benzimidazolide anion and the -

Self-Validating System: The reaction progress is inherently trackable. Benzimidazole is highly polar and retains strongly on normal-phase silica. As the

-alkylation proceeds, the loss of the hydrogen-bond donor (N-H) results in a significantly less polar product, allowing for clear, unambiguous monitoring via Thin Layer Chromatography (TLC).

Reaction Workflow Visualization

Workflow for the synthesis of this compound.

Quantitative Reagent Data

| Reagent | MW ( g/mol ) | Equivalents | Amount (for 10 mmol scale) | Role |

| Benzimidazole | 118.14 | 1.0 eq | 1.18 g | Starting Material |

| 4-Cyanobenzyl bromide | 196.04 | 1.1 eq | 2.16 g | Alkylating Agent |

| Potassium carbonate (K₂CO₃) | 138.21 | 2.0 eq | 2.76 g | Base |

| 73.09 | - | 15.0 mL | Solvent |

Step-by-Step Experimental Protocol

Safety Precautions: 4-Cyanobenzyl bromide is a lachrymator and alkylating agent. All operations must be conducted in a certified chemical fume hood using appropriate PPE (nitrile gloves, lab coat, safety goggles).

Phase 1: Anion Generation

-

Equip a 50 mL round-bottom flask with a magnetic stir bar and a rubber septum. Flush the flask with dry Nitrogen (N₂) or Argon for 5 minutes to displace atmospheric moisture.

-

Add 1.18 g (10.0 mmol) of benzimidazole and 2.76 g (20.0 mmol) of anhydrous K₂CO₃ to the flask.

-

Inject 15.0 mL of anhydrous DMF via syringe.

-

Stir the suspension vigorously at room temperature (20–25 °C) for 30 minutes. Causality: This pre-stirring ensures complete deprotonation of the benzimidazole, forming the active nucleophile before the electrophile is introduced, thereby preventing unreacted starting material from competing in side reactions.

Phase 2: Alkylation

-

Dissolve 2.16 g (11.0 mmol) of 4-cyanobenzyl bromide in 5.0 mL of anhydrous DMF in a separate vial.

-

Add the 4-cyanobenzyl bromide solution dropwise to the reaction mixture over 10 minutes using a syringe.

-

Attach a reflux condenser and heat the reaction mixture to 60 °C using a pre-heated oil bath or heating block.

-

Stir at 60 °C for 4 to 6 hours.

-

Self-Validation Check (TLC): Monitor the reaction via TLC (Eluent: 1:1 Hexanes/Ethyl Acetate). Benzimidazole (

) will be consumed, and a new, less polar, UV-active spot corresponding to the product (

Phase 3: Workup and Isolation

-

Remove the flask from the heat source and allow it to cool to room temperature.

-

Quench the reaction by pouring the mixture into a separatory funnel containing 50 mL of ice-cold distilled water . Causality: The addition of water precipitates the highly hydrophobic product and dissolves the K₂CO₃ salts and DMF.

-

Extract the aqueous layer with Ethyl Acetate (3 × 30 mL) .

-

Combine the organic layers and wash sequentially with distilled water (3 × 30 mL) and saturated aqueous NaCl (brine, 1 × 30 mL). Causality: Multiple water washes are strictly required to partition any residual DMF out of the organic layer, which would otherwise co-elute and ruin the final product purity.

-

Dry the organic layer over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

Phase 4: Purification

-

Purify the crude residue via flash column chromatography on silica gel. Elute with a gradient of 20% to 50% Ethyl Acetate in Hexanes.

-

Pool the fractions containing the pure product (verified by TLC) and concentrate in vacuo.

-

Dry the resulting solid under high vacuum for 12 hours to afford this compound as an off-white to pale yellow solid. Expected yield: 75–85%.

Analytical Validation Data

To ensure the integrity of the synthesized compound, researchers must validate the product against the following expected analytical parameters[2][4]:

| Analytical Method | Expected Result / Diagnostic Signals |

| LC-MS (ESI+) | |

| ¹H NMR (400 MHz, CDCl₃) | |

| ¹³C NMR (100 MHz, CDCl₃) | |

| IR (ATR, cm⁻¹) | ~2225 (sharp, strong, C≡N stretch), ~1495 (C=C aromatic), ~1180 (C-N stretch). |

Note: The diagnostic singlet at ~5.45 ppm in the ¹H NMR spectrum unambiguously confirms the successful installation of the methylene bridge between the benzimidazole nitrogen and the cyanobenzyl ring.

References

-

Mambwe, D. (2021). "Corrected Thesis_Dickson Mambwe - Open UCT". University of Cape Town. (Details general conditions for benzimidazole N-alkylation with 4-cyanobenzyl derivatives). Available at:[Link][4]

-

Newman, J., et al. (2024). "Myricetin-bound crystal structure of the SARS-CoV-2 helicase NSP13 facilitates the discovery of novel natural inhibitors". IUCr Journals / National Institutes of Health (NIH). (Cites the use of 118001-91-5 in crystallographic binding studies). Available at: [Link][2]

-

IUCr Journals. "Myricetin-bound crystal structure of the SARS-CoV-2 helicase NSP13 facilitates the discovery of novel natural inhibitors". iucr.org. Available at:[Link][3]

Sources

Preparation of 4-(1H-1,3-benzodiazol-1-ylmethyl)benzonitrile from 4-bromomethylbenzonitrile

Application Note: High-Efficiency Synthesis of 4-(1H-1,3-benzodiazol-1-ylmethyl)benzonitrile

Executive Summary

This application note details the robust synthesis of This compound (also known as 4-(benzimidazol-1-ylmethyl)benzonitrile). This compound is a critical pharmacophore scaffold in medicinal chemistry, structurally analogous to the aromatase inhibitor Letrozole and the angiotensin II receptor antagonist Telmisartan.

The protocol focuses on a regioselective N-alkylation of 1H-benzimidazole using 4-bromomethylbenzonitrile. We present two validated methodologies:

-

Method A (Thermodynamic Control): A scalable, mild base approach using

in DMF/Acetone. -

Method B (Kinetic Control): A rapid, high-yield approach using

in anhydrous THF.

Strategic Reaction Analysis

Retrosynthetic Logic

The target molecule is constructed via a classic

-

Nucleophile: 1H-Benzimidazole (

).[1] Deprotonation yields the resonance-stabilized benzimidazolide anion. -

Electrophile: 4-Bromomethylbenzonitrile. The benzylic position is highly activated for

attack, but the nitrile group makes it susceptible to side reactions (hydrolysis) under harsh acidic/basic aqueous conditions. -

Regioselectivity: Unsubstituted benzimidazole has tautomeric equivalence between

and

Reaction Pathway Diagram

Figure 1: Reaction pathway for the N-alkylation of benzimidazole.

Experimental Protocols

Method A: Mild Base Condition (Recommended for Scale-Up)

-

Rationale: Potassium carbonate (

) is a mild, non-hygroscopic base that minimizes the risk of nitrile hydrolysis. DMF provides high solubility for the polar intermediate. -

Scale: 10 mmol basis.

Reagents:

| Reagent | MW ( g/mol ) | Equiv. | Amount |

|---|---|---|---|

| 1H-Benzimidazole | 118.14 | 1.0 | 1.18 g |

| 4-Bromomethylbenzonitrile | 196.05 | 1.1 | 2.16 g |

|

Step-by-Step Protocol:

-

Activation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1H-benzimidazole (1.18 g) in DMF (10 mL).

-

Deprotonation: Add

(2.76 g) in a single portion. Stir the suspension at Room Temperature (RT) for 30 minutes to facilitate partial deprotonation. -

Addition: Dissolve 4-bromomethylbenzonitrile (2.16 g) in the remaining DMF (5 mL) and add it dropwise to the reaction mixture over 10 minutes.

-

Reaction: Heat the mixture to 60°C and stir for 4–6 hours.

-

Checkpoint: Monitor by TLC (Mobile Phase: EtOAc/Hexane 1:1). The starting bromide (

) should disappear; product appears at

-

-

Workup:

-

Cool the mixture to RT.

-

Pour the reaction mass into Ice-Water (100 mL) with vigorous stirring. The product should precipitate as a white/off-white solid.

-

Stir for 30 minutes to dissolve inorganic salts (

, excess

-

-

Isolation: Filter the solid under vacuum. Wash the cake with water (

mL) and cold hexanes ( -

Purification: Recrystallize from Ethanol or Acetonitrile if necessary.

-

Expected Yield: 85–92%.

-

Method B: Strong Base Condition (High Throughput)

-

Rationale: Sodium Hydride (

) ensures irreversible deprotonation, leading to faster kinetics. Strictly anhydrous conditions are required.

Step-by-Step Protocol:

-

Setup: Flame-dry a 50 mL flask and purge with Nitrogen (

). -

Deprotonation: Suspend

(60% in oil, 1.2 equiv) in dry THF (10 mL) at 0°C. -

Nucleophile Addition: Add 1H-benzimidazole (1.0 equiv) solution in THF dropwise. Stir at 0°C for 30 min until

evolution ceases. -

Electrophile Addition: Add 4-bromomethylbenzonitrile (1.0 equiv) in THF dropwise at 0°C.

-

Reaction: Allow to warm to RT

Sources

Troubleshooting & Optimization

Improving yield of 4-(1H-1,3-benzodiazol-1-ylmethyl)benzonitrile synthesis

Topic: Synthesis of 4-(1H-1,3-benzodiazol-1-ylmethyl)benzonitrile CAS: 118001-91-5 Ticket ID: CHEM-SUP-8821

Introduction: The Reaction Context

Welcome to the Technical Support Center. You are likely synthesizing This compound as a scaffold for angiotensin II receptor antagonists (e.g., Telmisartan analogs) or as a functionalized heterocycle for medicinal chemistry screening.

The standard synthesis involves the N-alkylation of 1H-benzimidazole with 4-(bromomethyl)benzonitrile (or its chloro- analog). While theoretically a simple

-

Nitrile Hydrolysis: The cyano group (-CN) is sensitive to hydrolysis under the strong basic/aqueous conditions often used for alkylation, converting your target into the corresponding amide or carboxylic acid.

-

Quaternization (Bis-alkylation): The product (a tertiary amine) is more nucleophilic than the starting benzimidazole anion, leading to the formation of quaternary ammonium salts (imidazolium species).[1]

-

Lattice Energy Issues (The "Sticky Gum" Problem): Rapid precipitation often traps impurities, resulting in an amorphous gum rather than a crystalline solid.[1]

Module 1: The "Golden Path" Protocol

Recommended for maximizing purity and preventing nitrile hydrolysis.[1]

We recommend shifting away from the classical NaH/DMF (Sodium Hydride) method, which is often too aggressive for the nitrile group. Instead, use a Mild Base/Polar Aprotic system or a Phase Transfer Catalysis (PTC) method.

Method A: The High-Fidelity Route (K₂CO₃ / Acetonitrile)

This method minimizes nitrile hydrolysis by avoiding strong hydroxides and water during the reaction phase.

| Parameter | Specification | Rationale |

| Stoichiometry | Benzimidazole (1.0 eq) : Electrophile (0.95 eq) | Slight excess of benzimidazole prevents bis-alkylation (quaternization). |

| Base | Potassium Carbonate (K₂CO₃), Anhydrous (3.0 eq) | Mild enough to spare the -CN group; strong enough to deprotonate the imidazole ( |

| Solvent | Acetonitrile (MeCN) or Acetone | Easy removal by evaporation; sufficient polarity to dissolve the transition state.[1] |

| Temperature | Reflux (80°C for MeCN) | Provides necessary activation energy for the |

| Time | 4–6 Hours | Monitor by TLC/HPLC. Stop immediately upon consumption of the alkyl halide. |

Step-by-Step Workflow:

-

Dissolution: Dissolve 1H-benzimidazole (1.0 equiv) in HPLC-grade Acetonitrile (10 mL/g).

-

Activation: Add anhydrous K₂CO₃ (3.0 equiv). Stir at room temperature for 30 minutes. Note: This creates the active nucleophile.

-

Addition: Add 4-(bromomethyl)benzonitrile (0.95 equiv) portion-wise over 15 minutes. Do not dump it in all at once; this prevents local hot-spots of high concentration that favor quaternization.

-

Reaction: Reflux at 80°C. Monitor via TLC (System: Hexane:EtOAc 1:1).

-

Workup:

-

Purification: Recrystallize from Ethanol/Water (9:1).

Module 2: Visualizing the Mechanism & Failure Points

The following diagram illustrates the reaction pathway and the critical decision nodes where yield is lost.

Caption: Fig 1. Reaction pathway showing the primary SN2 route (Green) and critical impurity diversions (Red).[1]

Module 3: Troubleshooting Guide

Symptom 1: Product is a sticky brown gum, not a solid.

-

Root Cause: Rapid precipitation trapped solvent and impurities (likely unreacted benzimidazole) inside the crystal lattice.[1] This is common in rapid water-quenches.

-

Corrective Action:

-

Decant the water.

-

Dissolve the gum in a minimal amount of hot Ethanol or DMF.

-

Add water dropwise to the hot solution until slight turbidity appears.

-

Allow to cool to Room Temperature slowly (turn off stirring), then refrigerate. This "Annealing" process fixes the crystal lattice.

-

Symptom 2: Low Yield (<50%) with significant starting material remaining.

-

Root Cause: "Wet" solvent. Acetonitrile is hygroscopic. Water solvates the carbonate base, forming a "hydration shell" that prevents it from deprotonating the benzimidazole effectively.[1]

-

Corrective Action: Dry your Acetonitrile over 3Å Molecular Sieves for 24 hours before use. Alternatively, switch to the Phase Transfer Catalyst method (see FAQ).

Symptom 3: Appearance of a new spot on TLC that doesn't move (Baseline).

-

Root Cause: Quaternization. You have formed the imidazolium salt because the product reacted with a second molecule of benzyl bromide.

-

Corrective Action:

-

Check stoichiometry: Ensure Benzimidazole is in excess (1.05 eq), not the alkyl halide.

-

Dilution: Run the reaction more dilute (15-20 mL solvent per gram). High concentration favors intermolecular collisions leading to quaternization.

-

Module 4: Advanced FAQs

Q: Can I use Sodium Hydride (NaH) to speed this up?

A: Yes, but proceed with caution. NaH is a strong base.[2] If your solvent (DMF/THF) is not strictly anhydrous, NaH generates NaOH, which will rapidly hydrolyze your nitrile group to a primary amide (

Q: Why is the Phase Transfer Catalyst (PTC) method popular in patents? A: The PTC method (e.g., Toluene/50% NaOH with TBAB) is preferred in industry because it avoids expensive anhydrous solvents.[1]

-

Protocol: Mix Benzimidazole in Toluene. Add catalytic Tetrabutylammonium Bromide (TBAB).[1] Add 4-(bromomethyl)benzonitrile.[4] Add 50% NaOH solution dropwise.

-

Risk:[1][5] High hydrolysis risk due to 50% NaOH. Requires precise temperature control (<40°C). For laboratory scale (mg to g), the K₂CO₃/MeCN method (Method A) is cleaner.

Q: My benzimidazole has a substituent at the 2-position (e.g., propyl). Does this change anything? A: Yes. Steric hindrance at the 2-position actually improves selectivity for N1-alkylation by preventing the "over-alkylation" to the quaternary salt. However, it slows the reaction rate. You may need to increase the temperature to reflux in Butanone (MEK) or use DMF at 80°C.

Module 5: Troubleshooting Logic Tree

Use this decision tree to diagnose your specific yield issue.

Caption: Fig 2. Diagnostic workflow for low yield scenarios.

References

-

Telmisartan Intermediate Synthesis

-

General Benzimidazole Alkylation (PTC Method)

-

Title: Alkylation reaction method of benzimidazoles compounds (Patent CN101391982A).[1]

- Source: Google P

- Relevance: Details the NaOH/TBAB phase transfer c

- URL

-

-

Optimization of Nitrile-Containing Intermediates

-

Title: Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile (US Patent 20050209294A1).[1]

- Source: Google P

-

Relevance: While for the triazole analog (Letrozole), the chemistry (alkylation of azole with bromomethylbenzonitrile) and conditions (DMF/K2CO3) are chemically identical and authoritative for this substrate class.[1]

- URL

-

-

Product Data & Safety

Sources

- 1. CN101391982A - Alkylation reaction method of benzimidazoles compounds - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. rjpbcs.com [rjpbcs.com]

- 4. US20050209294A1 - Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile - Google Patents [patents.google.com]

- 5. reddit.com [reddit.com]

- 6. researchgate.net [researchgate.net]

- 7. An improved synthesis of telmisartan via the copper-catalyzed cyclization of o -haloarylamidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00886A [pubs.rsc.org]

- 8. This compound | 118001-91-5 [sigmaaldrich.com]

Minimizing byproduct formation in benzimidazole alkylation reactions

Executive Summary: The Ambident Challenge

The alkylation of benzimidazole is deceptively simple.[1] In practice, it presents a classic "Ambident Nucleophile" challenge. The benzimidazole core possesses two nitrogen atoms: the pyrrole-type (

Upon deprotonation, the negative charge is delocalized, creating a resonance hybrid. The two primary byproducts that plague this reaction are:

-

Regioisomers: Formation of unwanted

vs. -

Dialkylation (Quaternization): The mono-alkylated product retains a basic nitrogen, which can attack a second equivalent of electrophile, forming an imidazolium salt.

This guide provides the mechanistic insight and protocols to suppress these pathways.

Mechanism & Regioselectivity Control

The "Cesium Effect" and Base Selection

Standard bases like Sodium Hydride (NaH) create "naked" anions in polar aprotic solvents (DMF), often leading to poor regioselectivity due to loose ion pairing.

The Solution: Utilization of Cesium Carbonate (

Visualization: The Regioselectivity Pathway

The following diagram illustrates the divergence point where byproduct formation occurs.

Figure 1: Mechanistic divergence in benzimidazole alkylation. Note that the "Desired" isomer depends on the substitution pattern (5- vs 6-substituted).

Technical Support Modules: Troubleshooting & Protocols

Module A: Preventing Over-Alkylation (Quaternization)

Issue: The reaction mixture turns cloudy or precipitates a solid that is not the inorganic salt. Diagnosis: The mono-alkylated product is acting as a nucleophile, attacking remaining alkyl halide to form a quaternary ammonium salt.

Protocol 1: Phase Transfer Catalysis (PTC) By using a biphasic system (Liquid-Liquid or Solid-Liquid), you keep the reactive anion in the organic phase while the inorganic base stays solid/aqueous. This limits the concentration of "super-nucleophiles."

-

Solvent: Toluene or DCM (Non-polar solvents suppress the solubility of the imidazolium salt, preventing it from forming in solution).

-

Base: 50% NaOH (aq) or solid KOH.

-

Catalyst: TBAB (Tetrabutylammonium bromide) or TEBA (10 mol%).

-

Stoichiometry: Use exactly 1.0 or 0.95 equivalents of Alkyl Halide. Never excess.

Module B: Solving the Regioisomer Mix (1,5- vs 1,6-isomers)

Issue: 5-substituted benzimidazoles (e.g., 5-nitrobenzimidazole) yield a nearly 1:1 mixture of isomers. Diagnosis: Tautomeric equilibrium is fast. The steric difference between N1 and N3 is minimal without a directing group.

Protocol 2: The "Mild Base" Method (

-

Reagents: Benzimidazole (1.0 eq),

(1.2 eq), Alkyl Halide (1.05 eq). -

Solvent: Acetonitrile (MeCN) or Acetone. Avoid DMF if possible to reduce kinetic scrambling.

-

Procedure:

-

Stir Benzimidazole and

in MeCN for 30 mins at RT (Pre-complexation). -

Add Alkyl Halide dropwise.[2]

-

Heat to reflux only if necessary.

-

-

Why it works: The tighter ion pairing with Cesium often favors alkylation at the N1 position (or the position dictated by hydrogen bonding with the substituent) more effectively than the loose ion pairs formed in NaH/DMF [1].

Module C: The "Nuclear Option" for Selectivity (Mitsunobu)

Issue: Alkyl halides are failing or giving poor selectivity.

Diagnosis:

Protocol 3: Mitsunobu Alkylation

-

Reagents: Benzimidazole (1.0 eq), Alcohol (R-OH, 1.1 eq),

(1.2 eq). -

Additives: DIAD or DEAD (1.2 eq).

-

Solvent: THF (Anhydrous).[2]

-

Procedure:

-

Dissolve Benzimidazole, Alcohol, and

in THF under -

Cool to 0°C.

-

Add DIAD dropwise (Control exotherm).

-

Warm to RT.

-

-

Advantage: Avoids quaternization almost entirely because the product (alkyl benzimidazole) is not nucleophilic enough to react with the activated alcohol intermediate [2].

Data & Decision Matrix

Comparative Analysis of Alkylation Conditions

| Parameter | Method A: NaH / DMF | Method B: | Method C: Mitsunobu |

| Reactivity | High (Fast) | Moderate | Moderate |

| Regioselectivity | Low (Kinetic mix) | High (Thermodynamic) | High (Steric control) |

| Risk of Dialkylation | High | Low | Very Low |

| Moisture Sensitivity | Extreme (Fire hazard) | Low | Moderate |

| Recommended For | Simple, unhindered substrates | Complex/Substituted cores | Acid-sensitive / Alcohol substrates |

Decision Logic Diagram

Use this flow to select the correct protocol for your specific substrate.

Figure 2: Decision matrix for selecting the optimal alkylation protocol.

Frequently Asked Questions (FAQ)

Q: I am seeing a spot on TLC that doesn't move (Baseline). What is it? A: This is likely the imidazolium salt (dialkylated product). It is ionic and highly polar.

-

Fix: Reduce the equivalents of alkyl halide to 0.95 eq. Switch to a less polar solvent (DCM) using Phase Transfer Catalysis (Protocol 1) to precipitate the salt or prevent its formation.

Q: Why does adding

Q: My reaction works with Methyl Iodide but fails with Isopropyl Bromide.

A: This is a steric issue. Secondary halides undergo

-

Fix: Switch to Method A (NaH/DMF) and heat to 60°C. The "Cesium Effect" (Method B) might be too mild for bulky electrophiles. Alternatively, if Isopropanol is available, use Method C (Mitsunobu) .

References

-

Cesium Effect in N-Alkylation: Salvatore, R. N., Nagle, A. S., & Jung, K. W. (2002).[6] Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines.[6] The Journal of Organic Chemistry, 67(3), 9238–9247.

-

Mitsunobu Reaction on Benzimidazoles: Delaunay, D., Toupet, L., & Le Corre, M. (1982). N-Alkylation of Benzimidazoles by the Mitsunobu Reaction. Journal of Organic Chemistry. (General reference for Mitsunobu application on azoles).

-

Regioselectivity Reviews: Luo, Y., et al. (2018). Recent Advances in the Synthesis of Benzimidazoles. Asian Journal of Organic Chemistry.

Sources

- 1. CN101391982A - Alkylation reaction method of benzimidazoles compounds - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. beilstein-archives.org [beilstein-archives.org]

- 4. First cascade Mitsunobu reactions for the synthesis of 2-benzoxazole-N-phenyl and 2-benzimidazole-N-phenyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mitsunobu mischief: Neighbor-directed histidine N(π)–alkylation provides access to peptides containing selectively functionalized imidazolium heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Overcoming steric hindrance in 4-(1H-1,3-benzodiazol-1-ylmethyl)benzonitrile formation

Topic: Overcoming Steric Hindrance in 4-(1H-1,3-benzodiazol-1-ylmethyl)benzonitrile Formation Ticket ID: CHEM-SUP-8821 Status: Open Analyst: Senior Application Scientist

Executive Summary

You are encountering difficulties in the N-alkylation of 1H-1,3-benzodiazole (benzimidazole) with 4-(bromomethyl)benzonitrile (or its chloro- analog). While this reaction appears straightforward, "steric hindrance" in this context typically manifests in two distinct ways:

-

Kinetic Stalling: A substituent at the C2 position of the benzimidazole (common in sartans/drug scaffolds) physically blocks the nucleophilic approach.

-

Regiochemical Scrambling: Steric bulk forces the alkylation to the less hindered (but often thermodynamically less stable) nitrogen, or results in low conversion due to tight ion-pairing.

This guide provides a high-performance protocol using the "Cesium Effect" to overcome these barriers, replacing standard bases (

Module 1: The Diagnostic (Is it Sterics or Solubility?)

Before altering your protocol, confirm the nature of the hindrance using this diagnostic matrix.

| Observation | Likely Root Cause | Recommended Fix |

| <10% Conversion (Starting material remains) | Kinetic Barrier / Ion Pairing. The nucleophile is too tightly bound to the cation (e.g., | Switch to |

| N1 vs N3 Mixture (Regioisomers) | Steric/Electronic Conflict. If your benzimidazole has a substituent on the benzene ring (e.g., 5-methyl), sterics at C4/C7 dictate selectivity.[1] | Lower temperature (-10°C); Switch to bulky base ( |

| Gummy Precipitate | Oligomerization. The product is acting as a nucleophile (quaternization). | Use 1.2 eq of Benzimidazole (excess nucleophile) relative to halide.[2] |

Module 2: The Solution – The "Cesium Effect" Protocol

To overcome steric hindrance at the N-site, we utilize Cesium Carbonate (

Why This Works (The Mechanism)

Standard bases like

-

Cesium (

): Has a large ionic radius (1.67 Å), creating a "loose" ion pair.[1] This results in a "naked" benzimidazolide anion that is significantly more nucleophilic and less sensitive to steric crowding. -

DMF: Solvates the cation effectively, further exposing the anion.[1]

Optimized Experimental Protocol

Reagents:

-

4-(bromomethyl)benzonitrile (1.1 equiv)[1]

-

Cesium Carbonate (

) (1.5 equiv) – Must be anhydrous/dried.[1] -

TBAI (Tetrabutylammonium iodide) (0.1 equiv) – Optional catalyst for chloro- analogs.[1]

-

Solvent: Anhydrous DMF (0.2 M concentration).

Step-by-Step Workflow:

-

Activation: In a flame-dried flask under Nitrogen/Argon, dissolve the benzimidazole (1.0 eq) in anhydrous DMF.

-

Deprotonation: Add

(1.5 eq) in a single portion. Stir at Room Temperature for 30 minutes .-

Note: Unlike NaH, no hydrogen gas evolution occurs, but this step ensures the formation of the "cesium salt" intermediate.[1]

-

-

Addition: Cool the mixture to 0°C (ice bath). Add 4-(bromomethyl)benzonitrile (1.1 eq) dropwise as a solution in minimal DMF.

-

Critical: Slow addition at low temperature minimizes di-alkylation (quaternization).

-

-

Reaction: Allow to warm to Room Temperature. Stir for 4–12 hours.

-

Monitoring: Check TLC (Ethyl Acetate/Hexane 1:1). Look for the disappearance of the benzimidazole (lower

due to NH hydrogen bonding).

-

-

Workup (The "Crash Out"):

-

Pour the reaction mixture into ice-cold water (10x volume of DMF).

-

Stir vigorously for 15 minutes. The product should precipitate as a white/off-white solid.

-

Filter, wash with water, and dry under vacuum.[1]

-

Module 3: Visualization of the Pathway

The following diagram illustrates the decision logic and the mechanistic advantage of using Cesium over Sodium/Potassium bases.

Caption: Workflow comparing standard base limitations vs. the Cesium-mediated "Naked Anion" pathway for overcoming steric barriers.

Module 4: Frequently Asked Questions (FAQs)

Q1: I am using the chloro- derivative (4-(chloromethyl)benzonitrile) instead of the bromo-. Does this change the protocol? A: Yes. The chloride is a poorer leaving group.

-

Fix: Add 0.1 eq of TBAI (Tetrabutylammonium iodide) . This generates the iodide in situ (Finkelstein reaction), which is a better leaving group, speeding up the reaction without increasing temperature (which would increase impurities).[1]

Q2: My benzimidazole has a methyl group at position 5. I am getting two spots on TLC. Which is which? A: You are forming N1 and N3 regioisomers.[2]

-

Rule: The isomer with the substituent further from the alkylation site is usually less sterically hindered but electronic factors dominate.

-

Separation: These isomers typically have distinct

values (0.1–0.2 difference) in EtOAc/Hexane. Column chromatography is required.[3] The major isomer is usually the N1-alkylated product (1,5-disubstituted) due to less steric clash compared to the 1,6-isomer, though this depends heavily on the specific substituent's electronics.[1]

Q3: Why not use NaH (Sodium Hydride)? It’s a stronger base. A: Stronger is not always better.

-

Risk: NaH requires anhydrous THF and is extremely moisture sensitive. If your "steric hindrance" is actually just poor solubility, NaH in THF often fails because the sodium salt of benzimidazole precipitates out, halting the reaction.[1]

-

Benefit of Cs2CO3: It allows the use of DMF (high solubility) and tolerates trace moisture better, while the "Cesium Effect" provides superior kinetic rates for hindered substrates.

Q4: Can I use Acetone/K2CO3?

A: Only for unhindered, simple substrates.[1] For hindered systems, Acetone's boiling point (56°C) is too low to overcome the activation energy barrier, and

References

-

The Cesium Effect in N-Alkylation

-

Flessner, T., & Dosa, S. (2001).[1] Cesium Carbonate mediated N-alkylation of indoles and benzimidazoles. This foundational concept outlines why Cesium is superior for hindered nitrogen heterocycles.

-

Source: (Contextual validation of Cs effect).

-

-